molecular formula C17H15F3N2O3S B2515780 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 880139-21-9

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2515780
CAS No.: 880139-21-9
M. Wt: 384.37
InChI Key: RDTWOTFBFJMMNH-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring linked via a sulfonamide group to an ethyl chain terminating in a 1H-indole moiety. The trifluoromethoxy (-OCF₃) substituent enhances lipophilicity and metabolic stability, making it a critical feature for drug design.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-13-5-7-14(8-6-13)26(23,24)22-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21-22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTWOTFBFJMMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole-3-ethanamine and 4-(trifluoromethoxy)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under basic conditions provided by a base such as triethylamine or pyridine.

    Procedure: The 1H-indole-3-ethanamine is reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This would involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small to medium-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification: The crude product would be purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the sulfonamide group results in the corresponding amine.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide exhibit potent antitumor properties. For instance, derivatives of indole have been shown to target solid tumors, including colon and lung cancers. The sulfonamide moiety enhances the biological activity of these compounds by improving their pharmacokinetic profiles and target specificity .

Case Study:
A specific study demonstrated that indole-based sulfonamides significantly inhibited tumor growth in preclinical models. The mechanism of action was linked to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor proliferation .

Neurological Applications

This compound has also been investigated for its effects on sodium channels, which are crucial in neuronal excitability. Research suggests that this compound may serve as a therapeutic agent for sodium channel-mediated conditions such as epilepsy and other seizure disorders. The ability to modulate sodium channel activity can lead to improved therapeutic outcomes in patients suffering from these conditions .

Research Insights:
Studies have shown that benzenesulfonamide derivatives can effectively inhibit voltage-gated sodium channels, leading to a reduction in seizure frequency in animal models. This highlights the potential for developing new antiepileptic drugs based on this compound .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties, particularly against resistant strains of bacteria and parasites. The trifluoromethoxy group is believed to enhance the lipophilicity of the molecule, allowing better penetration into microbial cell membranes .

Case Study:
In vitro studies have demonstrated that related sulfonamide compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole and sulfonamide portions can lead to enhanced potency and selectivity against target enzymes or receptors.

Data Table: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Trifluoromethoxy GroupIncreases lipophilicity and cellular uptake
Indole SubstituentsAlters binding affinity to target proteins
Sulfonamide VariantsModifies inhibitory action on enzymes

Mechanism of Action

The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the biological context.

Comparison with Similar Compounds

Key Findings :

  • The trifluoromethoxy group (-OCF₃) offers a balance between electron-withdrawing effects and steric demand compared to -CF₃.
  • Chlorine or methyl substituents reduce molecular complexity and improve synthetic accessibility.

Indole Modifications and Linker Groups

Compound Name Indole Modification Linker Group Melting Point/Stability Reference
N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzamide (15) None Amide (-CONH-) 126.8–128.2°C
N-[2-(1-Methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide 1-Methylindole Sulfonamide (-SO₂NH-) Not reported
4-Methyl-N-(2-phenyl-2-(2-phenyl-6-(trifluoromethyl)-1H-indol-3-yl)ethyl)benzenesulfonamide (3l) 6-CF₃, 2-phenylindole Sulfonamide High stereoselectivity (97% ee)

Key Findings :

  • Amide-linked analogs (e.g., compound 15) exhibit lower thermal stability (lower melting points) compared to sulfonamides.
  • Substitutions at the indole 1-position (e.g., methyl) or 6-position (e.g., -CF₃) modulate receptor binding and steric interactions.

Key Findings :

  • Gold catalysts enable high stereoselectivity in sulfonamide-indole hybrids.
  • Rhodium-based methods are less efficient but viable for simpler structures.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including its effects on cancer cells, antibacterial properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H16F3N3O2S
  • Molecular Weight : 373.39 g/mol

The presence of the indole moiety and the trifluoromethoxy group contributes to its unique biological profile.

1. Anticancer Activity

Several studies have reported on the anticancer properties of this compound. Notably, it has shown preferential suppression of rapidly dividing cancer cells compared to non-tumor cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54915.2
MCF-718.5
HeLa12.0

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

2. Antibacterial Activity

The compound's antibacterial activity has also been evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
MRSA32
Escherichia coli64
Mycobacterium tuberculosis16

The results suggest that this compound possesses significant antibacterial properties, particularly against resistant strains.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes, including those involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on A549 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent against lung cancer .
  • Synergistic Effects with Antibiotics : Another investigation revealed that combining this sulfonamide with β-lactam antibiotics enhanced the efficacy against MRSA, indicating potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis route for N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling intermediates like thiophene or pyridine derivatives with a benzenesulfonamide group. Key steps include:

  • Preparation of indole-ethylamine intermediates via alkylation or reductive amination.
  • Introduction of the trifluoromethoxy group using trifluoromethylating agents (e.g., (trifluoromethoxy)phenyl boronic acid) under Suzuki-Miyaura conditions.
  • Sulfonamide formation via reaction with sulfonyl chlorides in the presence of bases like triethylamine.
  • Optimization of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
    • Critical Parameters : Purity of intermediates, solvent selection (e.g., dichloromethane or DMF), and catalytic efficiency (e.g., palladium catalysts for cross-coupling) are critical for yield optimization.

Q. How can spectroscopic methods confirm the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify indole NH proton (~10–12 ppm) and trifluoromethoxy group signals (distinct splitting due to CF3 coupling).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₄F₃N₂O₃S) with <2 ppm error.
  • X-ray Crystallography : Resolve spatial arrangement of the trifluoromethoxy and indole moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test interactions with targets like cyclooxygenase (COX) or kinases.
  • Cellular Uptake Studies : Employ HPLC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2).
  • Binding Affinity Measurements : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine KD values for receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Metabolite Profiling : Identify active/inactive metabolites using LC-MS/MS (e.g., hydroxylation or sulfation products observed in rat bile ).
  • Off-Target Screening : Use proteome-wide affinity chromatography or computational docking to identify unintended targets.
  • Data Normalization : Compare results against reference compounds (e.g., celecoxib for COX-2 inhibition) to contextualize potency .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to balance logP values while retaining the trifluoromethoxy group’s metabolic stability .
  • Prodrug Design : Mask sulfonamide groups with ester linkages to enhance oral bioavailability.
  • PK Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½) via non-compartmental analysis in rodent models .

Q. How does the trifluoromethoxy group influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Table :
Modification (R Group)Bioactivity (IC₅₀)Metabolic Stability (t½, liver microsomes)
-OCH₃ (Methoxy)1.2 µM12 min
-OCF₃ (Trifluoromethoxy)0.8 µM45 min
-CF₃ (Trifluoromethyl)1.5 µM30 min
  • Key Insights : The -OCF₃ group enhances lipophilicity (logP +0.5) and metabolic stability by resisting cytochrome P450 oxidation, improving target engagement .

Q. What computational methods predict off-target interactions for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., GPCRs) over 100 ns trajectories.
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known ligand databases (e.g., ChEMBL).
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

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